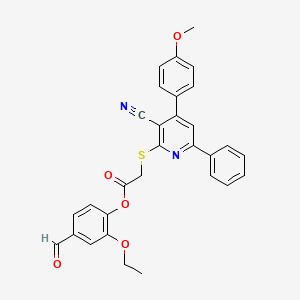
2-Ethoxy-4-formylphenyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-4-formylphenyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetate is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as ethoxy, formyl, cyano, methoxy, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-formylphenyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetate typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis include 2-ethoxy-4-formylphenyl acetate, 3-cyano-4-(4-methoxyphenyl)-6-phenylpyridine, and thiolating agents. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Ethoxy-4-formylphenyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide, potassium tert-butoxide, and other strong bases.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
2-Ethoxy-4-formylphenyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of 2-Ethoxy-4-formylphenyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and covalent bonds with target molecules, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Ethoxy-4-formylphenyl acetate: Shares the ethoxy and formyl groups but lacks the pyridine and cyano functionalities.
3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridine: Contains the pyridine and cyano groups but lacks the ethoxy and formyl functionalities.
4-Methoxyphenylboronic acid: Contains the methoxy group but lacks the pyridine and cyano functionalities.
Uniqueness
2-Ethoxy-4-formylphenyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetate is unique due to its combination of multiple functional groups, which provide a diverse range of reactivity and potential applications. This compound’s structure allows for versatile chemical modifications and interactions, making it valuable in various fields of research and industry.
特性
分子式 |
C30H24N2O5S |
|---|---|
分子量 |
524.6 g/mol |
IUPAC名 |
(2-ethoxy-4-formylphenyl) 2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C30H24N2O5S/c1-3-36-28-15-20(18-33)9-14-27(28)37-29(34)19-38-30-25(17-31)24(21-10-12-23(35-2)13-11-21)16-26(32-30)22-7-5-4-6-8-22/h4-16,18H,3,19H2,1-2H3 |
InChIキー |
ZIFIYSXZNCEZCI-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


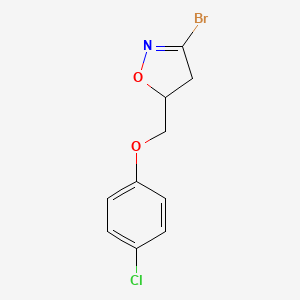

![2-(3-Methyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11783082.png)


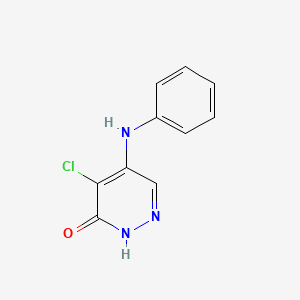
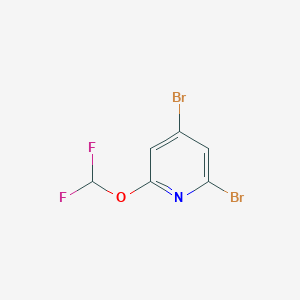

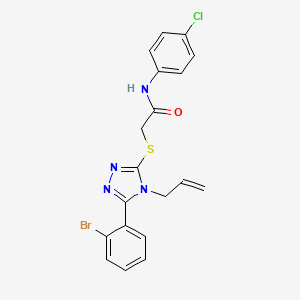


![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B11783111.png)
![5-((2-Fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B11783117.png)
![(S)-3-(3,5-Dimethyl-4-((1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidin-9-yl)oxy)benzamido)-3-(pyridin-3-yl)propanoic acid](/img/structure/B11783137.png)
